3-Phenylpiperidine-4-carboxylic acid;hydrochloride
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Overview
Description
3-Phenylpiperidine-4-carboxylic acid;hydrochloride is a compound that belongs to the piperidine class of chemicals. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by a phenyl group attached to the piperidine ring and a carboxylic acid group at the fourth position, with the hydrochloride salt form enhancing its solubility and stability .
Mechanism of Action
Target of Action
Compounds with a similar structure, such as isonipecotic acid, have been found to act as partial agonists of the gaba a receptor .
Mode of Action
Based on the action of structurally similar compounds, it may interact with its targets, possibly the gaba a receptors, leading to changes in the perception of pain .
Biochemical Pathways
Compounds with similar structures have been found to affect the gabaergic system , which plays a crucial role in inhibitory neurotransmission in the central nervous system.
Result of Action
Based on the action of structurally similar compounds, it may lead to changes in the perception of pain .
Biochemical Analysis
Biochemical Properties
3-Phenylpiperidine-4-carboxylic acid;hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to act as a partial agonist at the GABA A receptor, a key protein in the central nervous system . This interaction modulates the receptor’s activity, affecting neurotransmission and potentially offering therapeutic benefits for conditions related to GABAergic dysfunction.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, its interaction with the GABA A receptor can alter neuronal signaling, impacting processes such as synaptic transmission and plasticity . Additionally, this compound may affect the expression of genes involved in neurotransmitter synthesis and release, further modulating cellular function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its partial agonist activity at the GABA A receptor involves binding to the receptor’s active site, leading to conformational changes that enhance receptor activity . This mechanism of action can result in the modulation of inhibitory neurotransmission, providing potential therapeutic effects for neurological disorders.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, maintaining its activity over extended periods . Prolonged exposure may lead to gradual degradation, potentially altering its efficacy and safety profile.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to enhance GABAergic neurotransmission without significant adverse effects . Higher doses may lead to toxicity, manifesting as sedation, respiratory depression, or other central nervous system effects. These findings highlight the importance of dose optimization for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by carboxylesterase enzymes, which convert it into various metabolites . These metabolic processes can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This distribution is crucial for its localization and accumulation in target tissues, influencing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It is directed to specific compartments or organelles within the cell, where it exerts its effects . Post-translational modifications and targeting signals play a role in this localization, ensuring that the compound reaches its intended sites of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylpiperidine-4-carboxylic acid;hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Phenyl Group: This step often involves Friedel-Crafts alkylation or acylation reactions.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Phenylpiperidine-4-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents such as halogens or nucleophiles like amines and alcohols are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-Phenylpiperidine-4-carboxylic acid;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic uses, such as in the development of new drugs.
Industry: It is utilized in the production of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
Similar Compounds
Piperidine-4-carboxylic acid: Similar structure but lacks the phenyl group.
4-Phenylpiperidine: Similar but without the carboxylic acid group.
Meperidine: A phenylpiperidine derivative used as an analgesic
Uniqueness
3-Phenylpiperidine-4-carboxylic acid;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it valuable for various research and industrial applications .
Properties
IUPAC Name |
3-phenylpiperidine-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c14-12(15)10-6-7-13-8-11(10)9-4-2-1-3-5-9;/h1-5,10-11,13H,6-8H2,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTNYJVYGLCEJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1C(=O)O)C2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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